molecular formula C16H18N6O3 B2656098 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 1904303-90-7

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2656098
CAS RN: 1904303-90-7
M. Wt: 342.359
InChI Key: HBTSIGVCAUHJGR-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including those similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, are often subjects of synthesis and analytical characterization studies. For instance, McLaughlin et al. (2016) discuss the synthesis, characterization, and differentiation of isomers of a research chemical, highlighting the importance of correct identification and the potential for mislabeling in research chemicals McLaughlin et al., 2016.

Antimicrobial and Antitubercular Activities

Several studies focus on the synthesis of novel compounds bearing pyrazole, oxadiazole, or isoxazole moieties and their evaluation for antimicrobial and antitubercular activities. For example, novel pyrazole integrated 1,3,4-oxadiazoles demonstrated potent antimicrobial activity against various bacterial and fungal strains Ningaiah et al., 2014. Similarly, Nayak et al. (2016) synthesized new amide derivatives showing significant antitubercular activities against Mycobacterium tuberculosis Nayak et al., 2016.

Insecticidal Activity

Liu et al. (2017) designed and synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings, displaying high insecticidal activities. This research indicates the potential use of such compounds in developing new pesticides Liu et al., 2017.

Anticancer and Anti-5-lipoxygenase Agents

Compounds similar in structure to the one have been synthesized and evaluated for their potential anticancer and anti-5-lipoxygenase activities, suggesting a role in the development of novel therapeutic agents Rahmouni et al., 2016.

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological target. For example, some N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT 3 inhibitors .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-8-14(9(2)22(3)19-8)16(23)17-7-13-18-15(21-25-13)11-6-12(24-20-11)10-4-5-10/h6,10H,4-5,7H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTSIGVCAUHJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

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